molecular formula C16H14FNO3 B6407869 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% CAS No. 1261915-47-2

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%

Cat. No. B6407869
CAS RN: 1261915-47-2
M. Wt: 287.28 g/mol
InChI Key: QJYYZALZSPLXGK-UHFFFAOYSA-N
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid (C13H13FNO3), also known as 4-DMF-2-FBA, is an organic compound used in various scientific research applications. It is a white crystalline solid with a melting point of 192-194°C and a molecular weight of 247.24 g/mol. 4-DMF-2-FBA is a non-toxic, non-flammable, and non-volatile compound that is soluble in water, methanol, and ethanol.

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% is widely used in various scientific research applications, including in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It has also been used as a reagent in the synthesis of new materials, such as polymers, and in the synthesis of heterocyclic compounds. Additionally, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% is used in the synthesis of compounds used in drug discovery and development.

Mechanism of Action

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% acts as a catalyst in the reaction of 4-fluorobenzoic acid and 4-(dimethylaminocarbonyl)phenol. The mechanism of action involves the formation of a covalent bond between the two reactants, which is facilitated by the presence of a base such as sodium hydroxide or potassium hydroxide. This covalent bond is then broken down by the addition of a proton, which is provided by the 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%.
Biochemical and Physiological Effects
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% has been shown to have no adverse biochemical or physiological effects. It has been used in various scientific research applications with no reported adverse effects.

Advantages and Limitations for Lab Experiments

The use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% in laboratory experiments has several advantages, including its non-toxic and non-flammable nature, as well as its solubility in water, methanol, and ethanol. Additionally, it has a low molecular weight, which makes it easier to handle and store. The main limitation of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% is its high cost, which can limit its use in certain experiments.

Future Directions

Future research using 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% could focus on its use in the synthesis of new materials and compounds, as well as its potential applications in drug discovery and development. Additionally, research could be conducted to explore the potential of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% as a catalyst in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. Finally, further research could be conducted to investigate the potential of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% as a reagent in the synthesis of heterocyclic compounds.

Synthesis Methods

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95% can be synthesized from the reaction of 4-fluorobenzoic acid and 4-(dimethylaminocarbonyl)phenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-90°C for a period of 2-3 hours. The product is then purified by recrystallization from ethanol or methanol.

properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16(20)21)14(17)9-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYZALZSPLXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691341
Record name 4'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid

CAS RN

1261915-47-2
Record name 4'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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